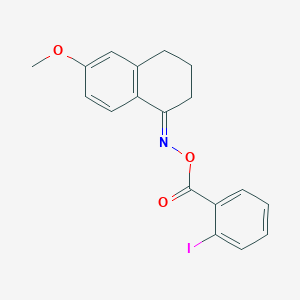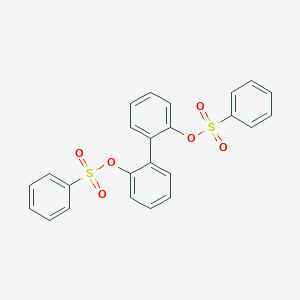
BIPHENYL-2,2'-DIYL DIBENZENESULFONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-[(Phenylsulfonyl)oxy][1,1’-biphenyl]-2-yl benzenesulfonate is a complex organic compound with the molecular formula C24H18O6S2. This compound is characterized by the presence of biphenyl and benzenesulfonate groups, which contribute to its unique chemical properties. It is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[(Phenylsulfonyl)oxy][1,1’-biphenyl]-2-yl benzenesulfonate typically involves the reaction of biphenyl derivatives with phenylsulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Biphenyl derivative and phenylsulfonyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or toluene, with a base such as triethylamine or pyridine.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of 2’-[(Phenylsulfonyl)oxy][1,1’-biphenyl]-2-yl benzenesulfonate may involve large-scale batch reactions with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2’-[(Phenylsulfonyl)oxy][1,1’-biphenyl]-2-yl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
2’-[(Phenylsulfonyl)oxy][1,1’-biphenyl]-2-yl benzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonate groups into molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of sulfonate groups on biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2’-[(Phenylsulfonyl)oxy][1,1’-biphenyl]-2-yl benzenesulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong interactions with various functional groups in target molecules, leading to changes in their chemical and physical properties. The pathways involved may include:
Electrophilic Substitution: The sulfonate group acts as an electrophile, facilitating substitution reactions.
Hydrogen Bonding: The sulfonate group can form hydrogen bonds with other molecules, influencing their behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-[(Phenylsulfonyl)oxy][1,1’-biphenyl]-4-yl benzenesulfonate
- 4’-[(Phenylsulfonyl)oxy][1,1’-biphenyl]-4-yl benzenesulfonate
- 2’-[(Phenylsulfonyl)oxy][1,1’-biphenyl]-2-yl methylsulfonate
Uniqueness
2’-[(Phenylsulfonyl)oxy][1,1’-biphenyl]-2-yl benzenesulfonate is unique due to its specific arrangement of sulfonate groups and biphenyl structure. This configuration imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C24H18O6S2 |
|---|---|
Molekulargewicht |
466.5g/mol |
IUPAC-Name |
[2-[2-(benzenesulfonyloxy)phenyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C24H18O6S2/c25-31(26,19-11-3-1-4-12-19)29-23-17-9-7-15-21(23)22-16-8-10-18-24(22)30-32(27,28)20-13-5-2-6-14-20/h1-18H |
InChI-Schlüssel |
GNRNSJHBHGUUDJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B390297.png)
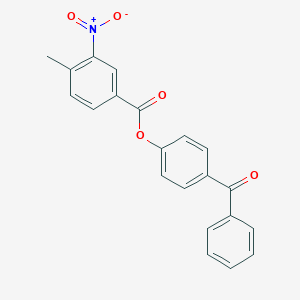
![3,3'-Dimethyl[1,1'-biphenyl]-4-yl 3-nitro-4-methylbenzoate](/img/structure/B390299.png)
![2-(2-methylphenoxy)-N-[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B390301.png)
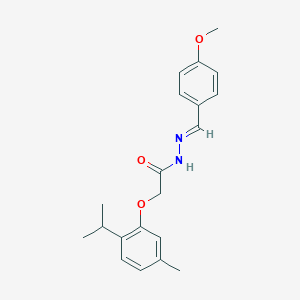
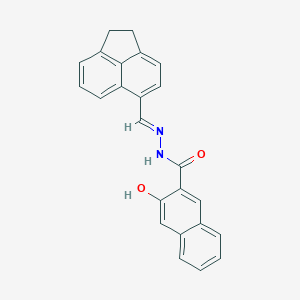
![N-(dibenzo[b,d]furan-3-yl)-2-phenylacetamide](/img/structure/B390306.png)
![2-(2-isopropyl-5-methylphenoxy)-N'-[4-(octyloxy)benzylidene]acetohydrazide](/img/structure/B390307.png)
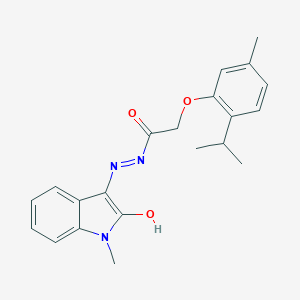
![5-bromo-2-hydroxy-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide](/img/structure/B390310.png)
![Methyl 4-[2-({4-nitrophenyl}acetyl)carbohydrazonoyl]benzoate](/img/structure/B390311.png)
![2-[(4-Methylbenzyl)sulfanyl]-1,3-benzothiazole](/img/structure/B390314.png)
![4-[2-(Anilinocarbothioyl)carbohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B390317.png)
